1-cyclopentyl-N-methyl-methanamine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, involves the use of methanimine synthons in [2 + 2] cycloadditions with ketenes. This process yields 4-unsubstituted β-lactams in a single step . Although this does not directly describe the synthesis of 1-Cyclopentyl-N-methyl-methanamine, it suggests that similar strategies could potentially be applied to synthesize structurally related amines.
Molecular Structure Analysis
The molecular structure of 1-Cyclopentyl-N-methyl-methanamine is not analyzed in the provided papers. However, the structure of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives is discussed, highlighting the importance of the amine group in the activity of these compounds as serotonin 5-HT1A receptor-biased agonists . This indicates that the amine functional group plays a critical role in the biological activity of these molecules.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 1-Cyclopentyl-N-methyl-methanamine. However, the first paper discusses the reactivity of a methanimine synthon in cycloaddition reactions , which could be relevant when considering the reactivity of other methanamine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopentyl-N-methyl-methanamine are not detailed in the provided papers. Nonetheless, the second paper describes the properties of a series of methanamine derivatives, such as high 5-HT1A receptor affinity, selectivity, and favorable drug-like properties, including solubility, metabolic stability, and penetration . These properties are crucial for the development of pharmaceutical agents and could be considered when analyzing the properties of 1-Cyclopentyl-N-methyl-methanamine.
Relevant Case Studies
The second paper provides a case study of a methanamine derivative that acts as a biased agonist of serotonin 5-HT1A receptors, with robust antidepressant-like activity confirmed in vivo . This case study is relevant as it demonstrates the potential therapeutic applications of methanamine derivatives, which could extend to compounds like 1-Cyclopentyl-N-methyl-methanamine.
Scientific Research Applications
Enzymatic Inhibition and Drug Metabolism
Chemical inhibitors of Cytochrome P450 isoforms play a crucial role in studying drug metabolism and predicting drug-drug interactions. Potent and selective chemical inhibitors can decipher the involvement of specific CYP isoforms in the metabolism of various drugs, an area where compounds similar to 1-cyclopentyl-N-methyl-methanamine could potentially be applied due to their structural specificity and ability to interact with enzyme systems (Khojasteh et al., 2011).
Agricultural Applications
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables illustrates the potential agricultural applications of cyclopentyl compounds. 1-MCP has been shown to significantly improve the maintenance of product quality by inhibiting ethylene perception, thus delaying ripening and senescence. This suggests that structurally similar compounds, such as 1-cyclopentyl-N-methyl-methanamine, might have analogous or complementary applications in agriculture to enhance produce longevity and quality (Watkins, 2006).
Biochemical Research and Methylation Studies
DNA methyltransferase inhibitors have been a focus of biochemical research due to their implications in epigenetic modifications and potential therapeutic applications. Compounds that can inhibit or modulate the activity of these enzymes are valuable for studying disease mechanisms and developing new treatments. Research on the state of the art in DNA methyltransferase inhibitors highlights the importance of small molecule inhibitors in medical research, where cyclopentyl derivatives could be of interest for modulating gene expression or investigating methylation patterns (Goffin & Eisenhauer, 2002).
Safety And Hazards
Specific safety and hazard information for 1-cyclopentyl-N-methyl-methanamine is not readily available in the search results. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
The future directions for the use of 1-cyclopentyl-N-methyl-methanamine are not specified in the search results. Its applications would depend on the specific context in which the compound is being used.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific resources or perform further research.
properties
IUPAC Name |
1-cyclopentyl-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-7-4-2-3-5-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXBMMXDVLSNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963302 | |
Record name | 1-Cyclopentyl-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-methyl-methanamine | |
CAS RN |
4492-51-7 | |
Record name | N-Methylcyclopentanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4492-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4492-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclopentyl-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40963302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentanemethanamine, N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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